

The Discovery and Development of CDK2 Degradar 4: A Technical Guide

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Compound of Interest

Compound Name: CDK2 degrader 4

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Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, and its aberrant activity is a hallmark of numerous cancers. This has rendered CDK2 an attractive target for therapeutic intervention. Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs), has emerged as a promising strategy to overcome the limitations of traditional kinase inhibitors. This technical guide provides an in-depth overview of the discovery and development of a potent and selective CDK2 degrader, designated as **CDK2 degrader 4** (also known as compound 104). We will delve into the underlying biological pathways, the mechanism of action of CDK2 degradation, detailed experimental protocols for its characterization, and a summary of its key quantitative data.

Introduction: The Rationale for Targeting CDK2 with Protein Degraders

The cell division cycle is a tightly orchestrated process governed by the sequential activation and inactivation of cyclin-dependent kinases (CDKs). CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression.[1][2] In many cancer types, the CDK2 pathway is dysregulated through mechanisms such as cyclin E amplification, leading to uncontrolled cell proliferation.[3]

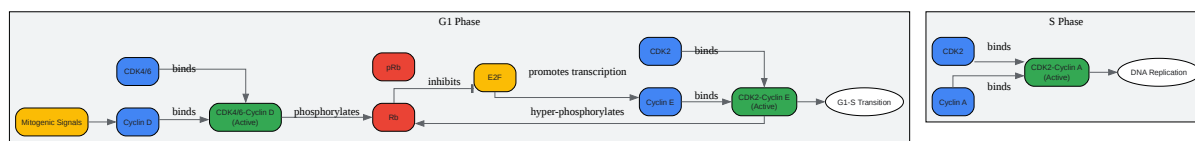
While small-molecule inhibitors of CDK2 have been developed, they often face challenges related to selectivity, off-target effects, and the development of resistance.[4] Targeted protein degradation offers a distinct therapeutic modality. Instead of merely inhibiting the target protein's activity, degraders physically eliminate the protein from the cell by hijacking the ubiquitin-proteasome system.[1][5][6] This event-driven pharmacology can lead to a more profound and durable biological response.

CDK2 degrader 4 is a heterobifunctional molecule designed to specifically recruit an E3 ubiquitin ligase to CDK2, leading to its ubiquitination and subsequent degradation by the proteasome.

Signaling Pathways

The CDK2 Signaling Pathway in Cell Cycle Control

CDK2 is a key driver of the G1/S transition. In late G1 phase, mitogenic signals lead to the synthesis of cyclin D, which activates CDK4/6. The active CDK4/6-cyclin D complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F, in turn, promotes the transcription of genes required for S phase, including cyclin E. [2][3] Cyclin E then binds to and activates CDK2. The CDK2-cyclin E complex further phosphorylates Rb, creating a positive feedback loop that ensures a robust commitment to S phase.[2] During S phase, cyclin E is degraded, and CDK2 associates with cyclin A to promote DNA replication.



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Caption: The CDK2 signaling pathway in the G1/S phase transition.

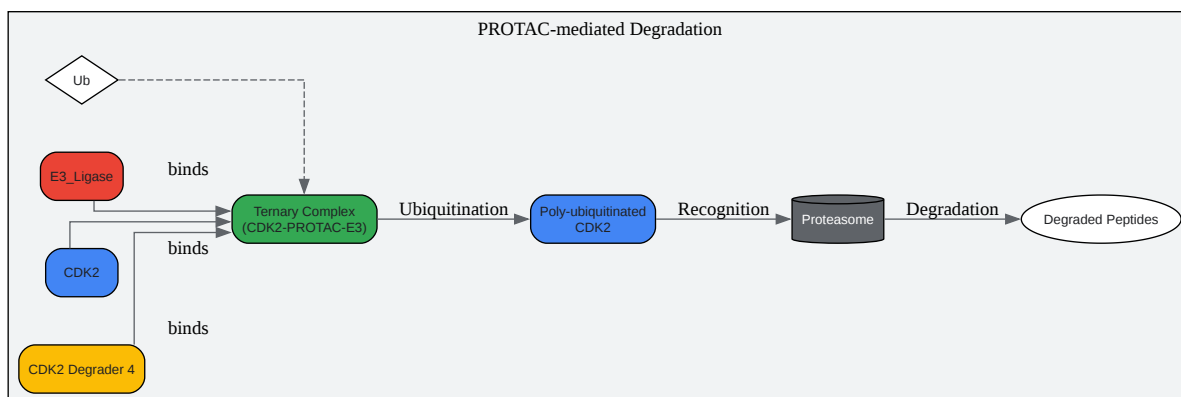
The Ubiquitin-Proteasome System and Targeted Protein Degradation

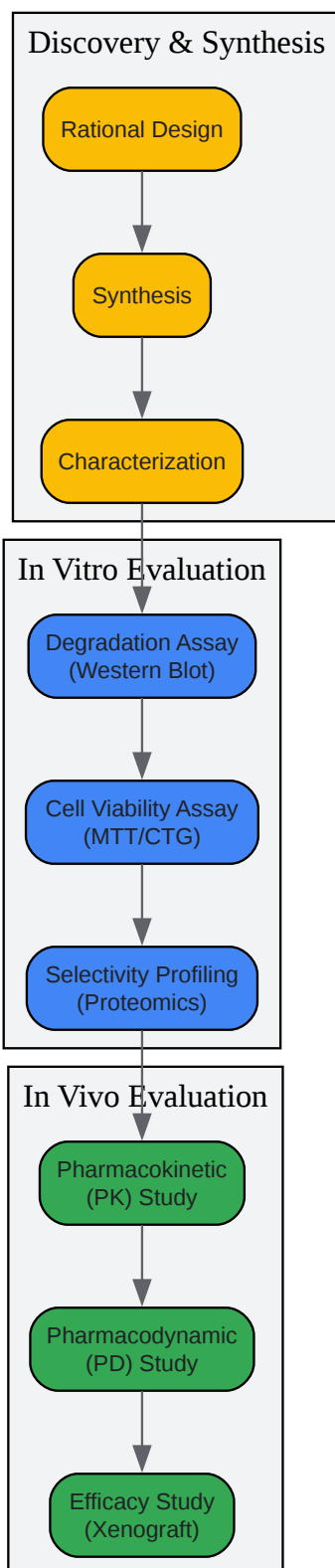
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for the degradation of most intracellular proteins.^{[1][5]} The process involves a three-enzyme cascade:

- E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
- E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.
- E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from E2 to a lysine residue on the substrate.

The repetition of this cycle leads to the formation of a polyubiquitin chain on the target protein, which serves as a signal for its recognition and degradation by the 26S proteasome.^[7]

PROTACs like **CDK2 degrader 4** are bifunctional molecules that link a target-binding ligand to an E3 ligase-recruiting ligand. This proximity induces the formation of a ternary complex between the target protein (CDK2) and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target.





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